molecular formula C4H10F6NiO8 B1179065 Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate CAS No. 151013-23-9

Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate

Cat. No.: B1179065
CAS No.: 151013-23-9
M. Wt: 358.80 g/mol
InChI Key: WFQHGZMSPHTVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate is a coordination compound that consists of nickel ions coordinated with 2,2,2-trifluoroacetic acid and water molecules. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate can be synthesized by reacting nickel carbonate or nickel hydroxide with 2,2,2-trifluoroacetic acid in the presence of water. The reaction typically involves dissolving nickel carbonate or nickel hydroxide in an aqueous solution of 2,2,2-trifluoroacetic acid, followed by crystallization to obtain the tetrahydrate form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as filtration, purification, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.

    Reduction: It can be reduced to lower oxidation state nickel compounds.

    Substitution: The trifluoroacetic acid ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield nickel(III) or nickel(IV) compounds, while reduction reactions may produce nickel(0) or nickel(I) compounds.

Scientific Research Applications

Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.

    Industry: It is used in electroplating processes and as a precursor for the synthesis of other nickel compounds.

Mechanism of Action

The mechanism by which Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate exerts its effects involves the coordination of nickel ions with trifluoroacetic acid and water molecules. The nickel ions can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Nickel(II) acetate tetrahydrate: Another coordination compound with nickel ions and acetate ligands.

    Nickel(II) chloride hexahydrate: A compound with nickel ions coordinated with chloride ions and water molecules.

    Nickel(II) sulfate hexahydrate: A compound with nickel ions coordinated with sulfate ions and water molecules.

Uniqueness

Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate is unique due to the presence of trifluoroacetic acid ligands, which impart distinct chemical properties and reactivity compared to other nickel coordination compounds. The trifluoroacetic acid ligands enhance the compound’s stability and solubility, making it suitable for various applications in research and industry.

Properties

CAS No.

151013-23-9

Molecular Formula

C4H10F6NiO8

Molecular Weight

358.80 g/mol

IUPAC Name

nickel;2,2,2-trifluoroacetic acid;tetrahydrate

InChI

InChI=1S/2C2HF3O2.Ni.4H2O/c2*3-2(4,5)1(6)7;;;;;/h2*(H,6,7);;4*1H2

InChI Key

WFQHGZMSPHTVFB-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.O.O.O.[Ni]

Canonical SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.O.O.O.[Ni]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.